molecular formula C19H11N3O5S B2395166 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile CAS No. 372977-69-0

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

Cat. No.: B2395166
CAS No.: 372977-69-0
M. Wt: 393.37
InChI Key: SOLHSYOCZLWYSN-ACAGNQJTSA-N
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Description

This compound is a stereospecific acrylonitrile derivative featuring a benzo[d][1,3]dioxol-5-yl-substituted thiazole ring and a 4-hydroxy-3-nitrophenyl group. Its Z-configuration ensures distinct spatial orientation, influencing molecular planarity and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5S/c20-8-13(5-11-1-3-16(23)15(6-11)22(24)25)19-21-14(9-28-19)12-2-4-17-18(7-12)27-10-26-17/h1-7,9,23H,10H2/b13-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLHSYOCZLWYSN-ACAGNQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including a thiazole ring and a benzo[d][1,3]dioxole moiety, suggest diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The compound is characterized by the following structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer and antioxidant properties.
  • Acrylonitrile Backbone : Contributes to the reactivity and interaction with biological targets.

Synthesis

Synthesis of this compound can be approached through various multicomponent reactions (MCRs), which allow for efficient formation of multiple bonds simultaneously. This method enhances atom economy and reduces by-products compared to traditional synthesis methods.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study : A study evaluated the cytotoxic effects of benzodioxole derivatives on Hep3B liver cancer cells. Compound 2a significantly inhibited the cell cycle progression at the G2-M phase, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (μM)Mechanism
Hep3B12.5G2-M phase arrest
MDA-MB 2318.0Apoptosis induction
Caco210.0Cell cycle inhibition

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds containing the benzo[d][1,3]dioxole moiety have been shown to exhibit strong free radical scavenging activity. The DPPH assay is commonly used to evaluate the antioxidant capacity of such compounds.

The biological activity of this compound may involve:

  • Interaction with cellular enzymes and receptors.
  • Induction of oxidative stress in cancer cells leading to apoptosis.
  • Modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
Thiazole DerivativeThiazole ringAnticancerDiverse reactivity
QuercetinFlavonoid structureAntioxidantNatural product
Acrylonitrile CompoundAcrylonitrile groupVaries widelyVersatile in synthesis

Scientific Research Applications

Structural Characteristics

This compound features:

  • A thiazole ring , known for its biological activity.
  • A benzo[d][1,3]dioxole moiety , which enhances its pharmacological properties.
  • An acrylonitrile backbone , contributing to its reactivity and potential biological interactions.

Preliminary studies indicate that this compound exhibits notable biological activities, including:

  • Anticancer properties : The structural features suggest potential cytotoxicity against various cancer cell lines due to interactions with cellular pathways.
  • Antimicrobial effects : Similar compounds have demonstrated efficacy against bacterial and fungal strains, indicating a possible application in treating infections.
  • Anti-inflammatory properties : The presence of hydroxyl and nitro groups may enhance its ability to modulate inflammatory responses.

Case Studies and Research Findings

Research has highlighted various applications of similar compounds:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects on prostate cancer and melanoma cell lines have shown promising results for thiazole-containing compounds .
  • Antimicrobial Activity : Studies have demonstrated effectiveness against resistant bacterial strains, emphasizing the need for new antimicrobial agents derived from such complex structures .
  • Inflammation Modulation : Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, suggesting therapeutic potential in chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol Moieties

Compounds such as (Z)-2-(benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile (, Scheme 1) share the benzo[d][1,3]dioxol core but lack the thiazole and nitrophenyl substituents. Key differences include:

  • Thiazole vs.
  • Nitro and Hydroxy Groups : The 4-hydroxy-3-nitrophenyl group in the target compound may confer higher polarity and redox activity compared to simpler phenyl or fluorophenyl groups in analogues from .

Isostructural Fluorophenyl Derivatives

Compounds 4 and 5 from exhibit isostructural triclinic crystallization (P̄1 symmetry) with planar conformations. However, their fluorophenyl substituents differ from the target compound’s nitrophenyl and thiazole groups.

Bioactivity and Functional Comparisons

Anti-Cancer Activity

Acrylonitrile derivatives like those in demonstrate potent anti-cancer properties, with substituents such as nitro groups enhancing cytotoxicity. The target compound’s nitrophenyl group may similarly amplify bioactivity through nitroreductase-mediated activation or DNA intercalation .

Metabolic and Environmental Interactions

highlights that substituents like nitro groups influence metabolic uptake and insecticidal efficacy.

Q & A

Basic: What are the optimized synthetic routes for preparing (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of substituted acrylonitrile precursors with thiazole-forming reagents (e.g., thiourea derivatives) under basic conditions. For example, a similar compound, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, was synthesized via reaction of substituted benzaldehyde derivatives with thiazole intermediates in anhydrous methanol with excess sodium methoxide .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the Z-isomer, as geometric isomerism significantly impacts bioactivity .
  • Critical Parameters: Temperature (60–80°C), inert atmosphere (N₂/Ar), and pH control (weakly basic) to minimize side reactions like oxidation of the nitro or hydroxyl groups .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • 1H/13C NMR: Key for confirming stereochemistry (Z-configuration) and substituent positions. For instance, the acrylonitrile double bond (C=C) shows characteristic coupling constants (J = 10–12 Hz) in 1H NMR, while aromatic protons from the benzo[d][1,3]dioxol-5-yl group resonate at δ 6.7–7.1 ppm .
  • IR Spectroscopy: Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, nitro group ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~434.3) and fragmentation patterns .
  • HPLC: Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding to enzymes (e.g., kinases) by analyzing complementary steric and electronic features. For example, the nitro group’s electron-withdrawing effect may enhance electrophilic interactions with catalytic lysine residues .
  • MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100-ns trajectories in GROMACS) to validate docking predictions .
  • Limitations: Solvent effects and protonation states (e.g., phenolic -OH at physiological pH) require explicit modeling to avoid false positives .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. For example, discrepancies in IC50 values against cancer cells may arise from differences in ATP concentrations in viability assays .
  • Orthogonal Validation: Combine assays (e.g., MTT, apoptosis flow cytometry, Western blot for caspase-3) to confirm mechanisms .
  • SAR Analysis: Compare analogues (e.g., replacing nitro with methoxy) to isolate pharmacophores responsible for activity .

Advanced: How does the nitro group influence this compound’s reactivity and bioactivity?

Answer:

  • Electrophilicity: The nitro group enhances the acrylonitrile moiety’s electrophilicity, facilitating Michael addition reactions with cellular thiols (e.g., glutathione), which may contribute to cytotoxicity .
  • H-bonding: The 3-nitro-4-hydroxyphenyl group can form H-bonds with kinase ATP-binding pockets, as seen in similar thiazole derivatives .
  • Metabolic Stability: Nitro groups are prone to enzymatic reduction (e.g., by nitroreductases), requiring stability assays in liver microsomes .

Advanced: What methodologies elucidate the stereochemical impact (Z vs. E) on bioactivity?

Answer:

  • Stereoselective Synthesis: Use chiral auxiliaries or catalysts (e.g., L-proline) to isolate Z/E isomers .
  • X-ray Crystallography: Resolve crystal structures to confirm configuration, as done for related acrylonitriles .
  • Comparative Bioassays: Test isolated isomers in parallel. For example, Z-isomers of analogous compounds showed 10-fold higher kinase inhibition than E-isomers due to better steric fit .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro and dioxolane groups .
  • Solubility: Prepare stock solutions in DMSO (dry, <0.1% H₂O) to avoid hydrolysis of the nitrile group .
  • Stability Monitoring: Regular HPLC checks (every 3 months) to detect degradation products like phenolic acids .

Advanced: How can structural modifications enhance this compound’s pharmacokinetic profile?

Answer:

  • Prodrug Design: Mask the hydroxyl group as an ester (e.g., acetyl) to improve oral bioavailability .
  • PEGylation: Attach polyethylene glycol chains to increase solubility and half-life .
  • Metabolic Blocking: Introduce fluorine atoms at vulnerable positions (e.g., para to nitro) to retard enzymatic reduction .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Cancer Models: NCI-60 cell line panel for broad cytotoxicity profiling .
  • Antimicrobial Assays: Microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as control .
  • Enzyme Inhibition: Kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .

Advanced: What analytical approaches quantify this compound in biological matrices?

Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode. MRM transitions: m/z 434.3 → 198.1 (quantifier) and 434.3 → 152.0 (qualifier) .
  • Sample Prep: Protein precipitation with acetonitrile (4:1 v/v) followed by SPE (Oasis HLB cartridges) .
  • Validation: Meet FDA guidelines for LLOQ (1 ng/mL), precision (CV <15%), and recovery (>80%) .

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